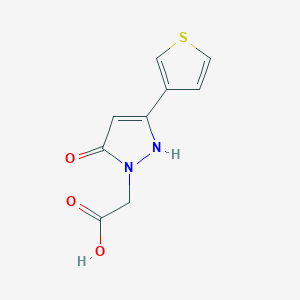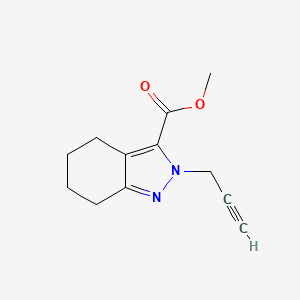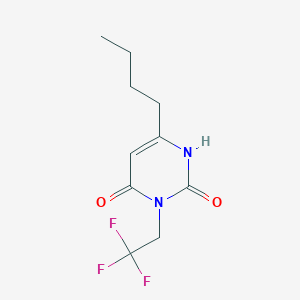
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTPD) is an organofluorine compound that has been used in various scientific research applications. It is a versatile compound that has a wide range of applications in biochemical and physiological studies. Its unique properties make it an attractive choice for scientists looking to gain further insights into the inner workings of biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its analogs have been explored extensively in the field of organic synthesis. For instance, they have been used to create trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, demonstrating their versatility as precursors in synthesizing heterocyclic compounds (Takahashi, Nagaoka, & Inoue, 2004). This chemical's ability to undergo transformations under different conditions into diverse derivatives highlights its significance in synthetic chemistry (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).
Antimicrobial and Herbicidal Activities
Research has demonstrated the potential of these compounds in antimicrobial and herbicidal applications. For example, certain derivatives show promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, specific trifluoromethylated pyrimidine dione compounds exhibit effective herbicidal activities against certain plants, such as Brassica napus (Huazheng, 2013).
Anticancer Applications
In the field of cancer research, novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have shown promise. They were synthesized using a multi-component reaction and evaluated for their anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents (Valeru, Luo, Khan, Liu, Sngepu, Godumagadda, Xu, & Xie, 2018).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to create hydrogen-bonded supramolecular assemblies. These studies explore the potential of pyrimidine derivatives as ligands in co-crystallization processes, forming complex and intricate molecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Propriétés
IUPAC Name |
6-butyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-3-4-7-5-8(16)15(9(17)14-7)6-10(11,12)13/h5H,2-4,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWGLMWWJVFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



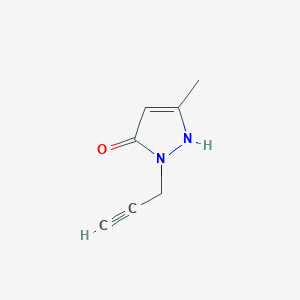

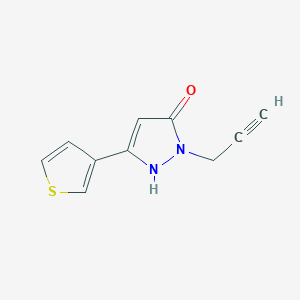


![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
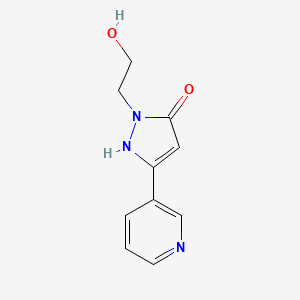
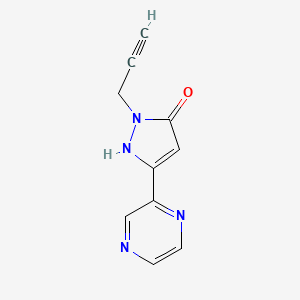
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
